3-Nitro Lidocaine falls under the category of local anesthetics, which are agents used to induce a temporary loss of sensation in a specific area of the body. It is classified as an amide-type local anesthetic, similar to lidocaine, and is often investigated in pharmacological research for its analgesic properties and safety profile.
The synthesis of 3-Nitro Lidocaine typically involves several key steps:
The molecular structure of 3-Nitro Lidocaine can be described as follows:
3-Nitro Lidocaine can participate in various chemical reactions typical for amides and nitro compounds:
The mechanism by which 3-Nitro Lidocaine exerts its effects is primarily through blocking sodium channels in neuronal membranes. This action prevents the propagation of action potentials, leading to localized anesthesia.
3-Nitro Lidocaine is primarily investigated for its potential applications in:
3-Nitro Lidocaine (CAS No. 39942-49-9) is a chemically modified derivative of the widely used local anesthetic lidocaine. Its systematic IUPAC name is 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide, with a molecular formula of C₁₄H₂₁N₃O₃ and a molecular weight of 271.34 g/mol [5]. This compound serves primarily as a synthetic intermediate in the commercial production of lidocaine and related pharmaceuticals, enabling quality control and regulatory compliance for drug manufacturing [5]. Unlike its parent compound, 3-Nitro Lidocaine is not used therapeutically but provides critical insights into structure-activity relationships in anesthetic design. The introduction of a nitro group (-NO₂) at the meta position of lidocaine’s aromatic ring alters its electronic properties and binding behavior, making it a valuable tool for studying anesthetic pharmacology [3] [6].
Lidocaine (C₁₄H₂₂N₂O), first synthesized in 1943 by Swedish chemists Nils Löfgren and Bengt Lundqvist, belongs to the amino amide class of local anesthetics [2] [8] [10]. Its derivatives share a core structure consisting of:
Table 1: Key Lidocaine Derivatives and Their Properties
Compound | Chemical Features | Primary Role |
---|---|---|
Lidocaine | Unsubstituted xylidine ring | Clinical anesthetic |
3-Nitro Lidocaine | −NO₂ group at meta position of xylidine ring | Synthetic intermediate |
Prilocaine | Methyl group on amide nitrogen | Reduced methemoglobinemia risk |
Ropivacaine | Propyl group on piperidine nitrogen | Reduced cardiotoxicity |
Pharmacologically, lidocaine derivatives exert effects through voltage-gated sodium channel (Naᵥ) blockade. The uncharged tertiary amine diffuses across neural membranes, ionizes intracellularly, and binds reversibly to Naᵥ channels, inhibiting depolarization and impulse propagation [8] [10]. Metabolism occurs predominantly via hepatic CYP450 enzymes (CYP1A2 and CYP3A4), yielding active metabolites like monoethylglycinexylidide (MEGX) [8]. The introduction of electron-withdrawing groups (e.g., −NO₂) alters the molecule’s pKa and lipid solubility, potentially delaying metabolic clearance and enhancing protein binding [3] [6].
The addition of a nitro group (−NO₂) to lidocaine’s aromatic ring induces three critical changes:
Electronic Effects:The −NO₂ group is strongly electron-withdrawing due to its resonance and inductive properties. This reduces electron density on the aromatic ring, lowering the pKa of the adjacent amide carbonyl. Consequently, the cationic form (active for Naᵥ binding) predominates at physiological pH, potentially enhancing receptor affinity [3] [6]. Quantum mechanical studies indicate nitroaromatics exhibit reduced energy gaps between highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), facilitating charge transfer interactions with biological targets [6].
Steric and Binding Implications:Substitution at the meta position (C3) avoids steric clashes with the ortho-methyl groups, permitting optimal orientation for target engagement. The −NO₂ group’s planar geometry allows π-stacking interactions with aromatic residues in Naᵥ channels, potentially prolonging binding residence time. This contrasts with ortho substitution, which causes torsional strain and reduces potency [3] [6].
Physicochemical Modifications:Nitro substitution increases molecular weight by 45 g/mol compared to lidocaine and enhances polar surface area (from 32.7 Ų to 71.8 Ų). This reduces membrane permeability but improves aqueous solubility. The −NO₂ group also introduces nuclease resistance, as evidenced in nitroaromatic pharmaceuticals like chloramphenicol [3].
Table 2: Impact of Nitro Substitution on Key Molecular Properties
Property | Lidocaine | 3-Nitro Lidocaine | Change |
---|---|---|---|
Molecular weight | 234.34 g/mol | 271.34 g/mol | +15.8% |
logP (octanol/water) | 2.44 | 2.05* | −16% |
Polar surface area | 32.7 Ų | 71.8 Ų | +119% |
pKa (tertiary amine) | 7.7 | ~8.1* | +0.4 units |
*Estimated via computational modeling (see [6])
The evolution of nitro-containing anesthetics parallels advances in organic synthesis:
Early Nitroaromatic Anesthetics: Cocaine (isolated 1860) served as the prototype, but its toxicity spurred synthesis of simpler nitroaromatics. Benzocaine (ethyl 4-aminobenzoate, 1903) was among the first esters derived from p-nitrobenzoic acid reduction [2]. Procaine (1905) incorporated a diethylaminoethyl group onto benzocaine’s scaffold, synthesized via reduction of ethyl 4-nitrobenzoate [2]. These compounds established nitro groups as versatile handles for synthesizing aniline-based anesthetics.
Lidocaine’s Synthesis Pathway: The commercial production of lidocaine begins with 2,6-dimethylnitrobenzene, reduced to 2,6-xylidine, which is then acylated with chloroacetyl chloride and reacted with diethylamine [2] [3]. 3-Nitro Lidocaine arises as an intermediate in alternative routes or via direct nitration of lidocaine derivatives, though regioselectivity challenges require careful control [5] [6]. Modern nitration reagents like N-nitrosaccharin enable meta-selective functionalization, avoiding the acid sensitivity of traditional mixed-acid methods [6].
Nitro Group’s Role in Modern Anesthetics: Beyond intermediates, nitro groups feature in bioactive anesthetics like articaine (4-methyl-3-nitro-1-propyl-1H-imidazole), where the −NO₂ enhances duration of action. The persistence of nitroaromatic scaffolds underscores their balance of stability and metabolic versatility [3] [10].
Table 3: Historical Milestones in Nitro-Containing Local Anesthetics
Year | Development | Key Innovators/Discoverers |
---|---|---|
1860 | Isolation of cocaine from coca leaves | Albert Niemann |
1903 | Synthesis of benzocaine from p-nitrobenzoic acid | Eduard Ritsert |
1905 | Invention of procaine | Alfred Einhorn |
1943 | Synthesis of lidocaine via nitro reduction | Löfgren & Lundqvist |
2019 | Regioselective nitration using N-nitrosaccharin | Modern catalytic methods |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0